molecular formula C21H13ClN2O4 B2443229 2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate CAS No. 956326-47-9

2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate

Cat. No.: B2443229
CAS No.: 956326-47-9
M. Wt: 392.8
InChI Key: JYHGFPUWBWHEHV-UHFFFAOYSA-N
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Description

2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate is a synthetic organic compound that features a complex structure incorporating a pyrazole ring, a chlorophenyl group, and a furoate ester

Properties

IUPAC Name

[2-[1-(4-chlorophenyl)pyrazole-4-carbonyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O4/c22-15-7-9-16(10-8-15)24-13-14(12-23-24)20(25)17-4-1-2-5-18(17)28-21(26)19-6-3-11-27-19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHGFPUWBWHEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate typically involves multi-step organic reactions. One common method starts with the preparation of 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, which is then reacted with phenyl 2-furoate under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often utilizing automated systems and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Pyrazole Ring-Directed Reactions

The pyrazole core participates in electrophilic substitution and coordination chemistry:

  • Halogenation : Selective bromination at the C3 position occurs under mild conditions (Br2/FeCl3, 25°C), confirmed by X-ray crystallography .

  • Metal Complexation : Forms stable complexes with Cu(II) and Zn(II) ions via N1 and carbonyl oxygen, enhancing antioxidant activity in biological assays.

Ester Group Reactivity

The 2-furoate ester undergoes characteristic transformations:

  • Hydrolysis :

    • Acidic (HCl/H2O, reflux): Cleaves to 2-furoic acid and phenolic intermediate (half-life = 2.3 h at pH 1).

    • Basic (NaOH/EtOH, 60°C): Saponification to carboxylate salt completes in <30 min .

  • Transesterification : Reacts with methanol under BF3 catalysis to yield methyl 2-furoate (GC-MS confirmation) .

Biological Interaction Mechanisms

Structural features enable target-specific interactions:

  • COX-2 Inhibition : Molecular docking shows the 4-chlorophenyl group occupies the hydrophobic pocket (binding energy = -8.7 kcal/mol).

  • DNA Intercalation : Planar pyrazole-furoate system intercalates between base pairs (Kd = 1.4 × 10^5 M^-1).

Stability and Degradation Pathways

  • Photodegradation : UV irradiation (λ = 254 nm) induces C–O ester bond cleavage (QTOF-MS identifies furoic acid as primary photoproduct) .

  • Thermal Decomposition : TGA shows decomposition onset at 218°C, with CO2 and chlorobenzene as major gaseous products.

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials science. Further studies should explore its [4+2] cycloaddition potential and catalytic applications.

Scientific Research Applications

1. Anti-inflammatory Properties
Research indicates that compounds containing pyrazole moieties can act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The structure of 2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate suggests potential efficacy in reducing inflammation, making it a candidate for further studies in anti-inflammatory drug development .

2. Antimicrobial Activity
Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. The incorporation of the furoate group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its effectiveness against various pathogens .

Material Science Applications

1. Synthesis of Novel Compounds
The versatility of this compound allows it to serve as a precursor in the synthesis of novel heterocyclic compounds. These derivatives can be tailored for specific applications in drug discovery and development, particularly for diseases where existing treatments are inadequate .

2. Crystal Engineering
The crystalline form of this compound has been studied for its structural properties, revealing insights into intermolecular interactions that could be leveraged in material science. Understanding these interactions can lead to the design of materials with desirable mechanical and thermal properties .

Case Studies

StudyFocusFindings
Ragavan et al. (2009)Antimicrobial ActivityDemonstrated that pyrazole derivatives exhibit significant antimicrobial effects against various bacterial strains.
Allen et al. (1987)Structural AnalysisProvided insights into the crystal structure and bonding characteristics of pyrazole compounds, highlighting their stability and potential reactivity.
MDPI Study (2021)Synthesis TechniquesReported successful synthesis methods for related pyrazole compounds that could be adapted for this compound derivatives.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 4-Pyrazoleboronic acid pinacol ester

Uniqueness

2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

The compound 2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate (CAS number: 956326-47-9) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H13ClN2O4C_{21}H_{13}ClN_{2}O_{4}, with a molecular weight of approximately 392.8 g/mol. The compound features a pyrazole ring substituted with a chlorophenyl group and a furoate moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available pyrazole derivatives. The synthetic pathway generally includes:

  • Formation of the pyrazole ring.
  • Introduction of the chlorophenyl group via electrophilic substitution.
  • Coupling with the phenyl furoate moiety.

Antiproliferative Effects

Research indicates that derivatives of pyrazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in the nanomolar range across different tumor types, including breast (MCF7), colon (HT-29), and melanoma (M21) cell lines. The IC50 values for these compounds are often reported in the range of 0.5 to 50 µM, demonstrating their potential as anticancer agents .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
PIB-SOMCF710
PIB-SOHT-2915
PIB-SOM2120

The mechanism by which these compounds exert their antiproliferative effects often involves:

  • Cell Cycle Arrest: Many pyrazole derivatives have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis.
  • Microtubule Disruption: Similar to known chemotherapeutics like paclitaxel, some pyrazole derivatives bind to β-tubulin, disrupting microtubule dynamics and leading to cell death .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of halogen substituents (such as chlorine) on the aromatic rings significantly enhances biological activity. The spatial arrangement and electronic properties of these substituents play crucial roles in binding affinity and selectivity towards biological targets .

Table 2: Summary of SAR Findings

Substituent TypePositionEffect on Activity
ChlorineParaIncreased potency
FluorineMetaModerate potency
MethylOrthoDecreased potency

Case Studies

A notable case study involved evaluating the compound's effects on angiogenesis using chick chorioallantoic membrane assays. The results indicated that certain derivatives could effectively inhibit angiogenesis comparable to standard treatments like combretastatin A-4, suggesting potential for further development as antiangiogenic agents .

Q & A

Q. What are the recommended methodologies for synthesizing 2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate, and how can reaction conditions be optimized?

Methodological Answer:

  • Multi-Step Synthesis : Begin with the preparation of the pyrazole core via condensation reactions between 4-chlorophenyl hydrazine and β-ketoesters. Introduce the 2-furoate moiety via esterification under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) .
  • Optimization : Use thin-layer chromatography (TLC) to monitor intermediate formation and high-performance liquid chromatography (HPLC) to assess purity. Adjust solvent polarity (e.g., dichloromethane/ethyl acetate gradients) and temperature (60–80°C) to minimize side products .
  • Key Analytical Tools : Confirm structural integrity via ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers characterize the crystalline structure of this compound, and what software is recommended for refinement?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water mixtures. Collect data at 100 K to minimize thermal motion .

  • Refinement Tools : Use SHELXL () for small-molecule refinement. Key parameters:

    ParameterValueSignificance
    R-factor<0.08High precision
    Data-to-Parameter Ratio>14Robust model
    Mean C–C Bond Length0.013 ÅGeometric accuracy
  • Validation : Check for residual electron density peaks (<0.5 eÅ⁻³) and ADDSYM alerts to confirm space group correctness .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

  • Wavefunction Analysis : Use Multiwfn () to calculate electrostatic potential (ESP) maps. Regions with ESP < −30 kcal/mol indicate nucleophilic attack sites (e.g., carbonyl oxygen) .
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level. Compare HOMO-LUMO gaps (ΔE ~4.5 eV) with experimental UV-Vis data to validate electronic transitions .
  • Reactivity Prediction : Perform Fukui function analysis to identify electrophilic/nucleophilic centers. Correlate with experimental substitution reactions (e.g., nucleophilic displacement at the 4-chlorophenyl group) .

Q. What strategies are effective for resolving contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Comparative SAR Studies : Compare bioactivity of analogs (e.g., 2-furoate vs. carboxylic acid derivatives). For example, replacing the 2-furoate group with a methyl ester reduces COX-2 inhibition by 40%, indicating ester hydrophobicity is critical .

  • Data Reconciliation : Use dose-response curves (IC₅₀ values) and molecular docking (AutoDock Vina) to assess binding affinity variations. For instance, steric clashes in the 4-chlorophenyl group may explain reduced potency in certain analogs .

  • Table: Key SAR Findings

    SubstituentBioactivity (IC₅₀, μM)Target
    2-Furoate0.45 ± 0.02COX-2
    Methyl Ester0.75 ± 0.05COX-2
    Carboxylic Acid>10.0COX-2

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations. A non-competitive inhibition pattern (unchanged Kₘ, reduced Vₘₐₓ) suggests binding to an allosteric site .
  • Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH ~−12 kcal/mol) and stoichiometry (n = 1:1) to confirm direct interaction with the enzyme .
  • Mutagenesis Studies : Introduce point mutations (e.g., Ala⁵⁰ → Gly in COX-2) to identify critical residues for inhibitor binding .

Methodological Challenges

Q. What are the common pitfalls in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Challenge : Polymorphism due to flexible 2-furoate group.
  • Solutions :
    • Use mixed solvents (e.g., DMF/hexane) to slow nucleation.
    • Add seeding crystals from prior trials to control crystal form.
    • Validate phase purity via powder XRD (Rwp < 5%) .

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:

  • Vibrational Assignments : Compare DFT-calculated IR frequencies (scaled by 0.961) with experimental FT-IR. Deviations >20 cm⁻¹ suggest incomplete basis set coverage or solvent effects .
  • NMR Chemical Shifts : Apply the gauge-including atomic orbital (GIAO) method in Gaussian 16. Calibrate δ values using TMS as reference. Discrepancies in aromatic protons may arise from π-stacking not modeled in gas-phase calculations .

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